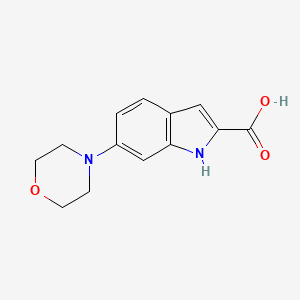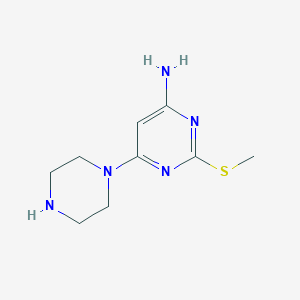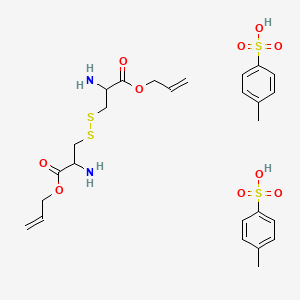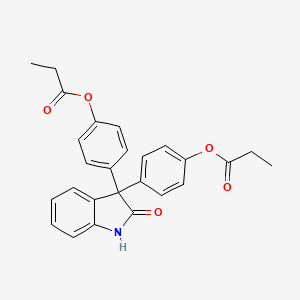![molecular formula C35H28O22 B13865110 (3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)
(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Gal 2 typically involves recombinant DNA technology. The gene encoding Gal 2 is cloned into an expression vector, which is then introduced into a suitable host cell (such as E. coli or mammalian cells). The host cells are cultured under conditions that promote the expression of the Gal 2 protein, which is then purified using techniques such as affinity chromatography .
Chemical Reactions Analysis
Gal 2, being a protein, does not undergo traditional chemical reactions like small organic molecules. it can interact with various ligands, including the neuropeptide galanin. These interactions can be studied using techniques such as binding assays and fluorescence spectroscopy .
Scientific Research Applications
Gal 2 has been extensively studied for its role in various physiological and pathological processes. In neuroscience, it is known to modulate neurotransmitter release and influence pain perception. In endocrinology, it affects hormone release from the pituitary gland. Additionally, Gal 2 has been implicated in cancer research, particularly in the context of its role in cell proliferation and apoptosis .
Mechanism of Action
Gal 2 interacts with the N-terminal residues of the galanin peptide. The primary signaling mechanism for Gal 2 is through the phospholipase C/protein kinase C pathway (via Gq), in contrast to Gal 1, which communicates its intracellular signal by inhibition of adenylyl cyclase through Gi . This signaling pathway leads to various cellular responses, including changes in gene expression and cell behavior.
Comparison with Similar Compounds
Gal 2 is one of three known galanin receptors, the others being Gal 1 and Gal 3. While all three receptors bind to the same ligand (galanin), they differ in their signaling mechanisms and physiological effects. For example, Gal 1 primarily inhibits adenylyl cyclase, while Gal 2 activates phospholipase C. This makes Gal 2 unique in its ability to activate different intracellular pathways compared to its counterparts .
Conclusion
Gal 2 is a crucial receptor in the galanin signaling pathway, with diverse roles in physiology and pathology. Its unique signaling mechanism and broad range of effects make it a significant target for scientific research in various fields, including neuroscience, endocrinology, and cancer biology.
Properties
Molecular Formula |
C35H28O22 |
|---|---|
Molecular Weight |
800.6 g/mol |
IUPAC Name |
(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(48)54-23-9-35(34(52)53,57-33(51)14-7-21(42)28(47)22(43)8-14)10-24(55-31(49)12-3-17(38)26(45)18(39)4-12)29(23)56-32(50)13-5-19(40)27(46)20(41)6-13/h1-8,23-24,29,36-47H,9-10H2,(H,52,53)/t23-,24+,29?,35? |
InChI Key |
JQVXKQDWMIXILH-OCHBMKAOSA-N |
Isomeric SMILES |
C1[C@H](C([C@H](CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



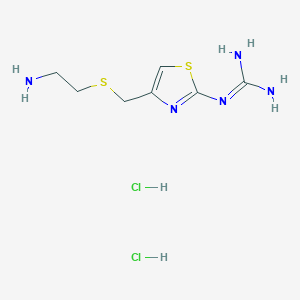
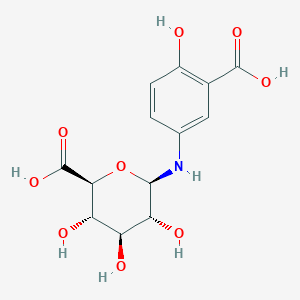
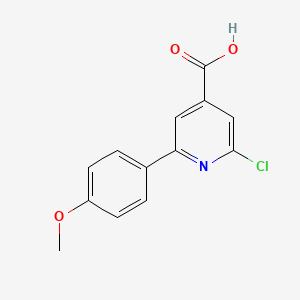


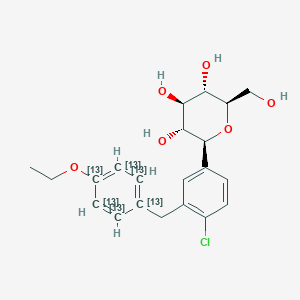
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
